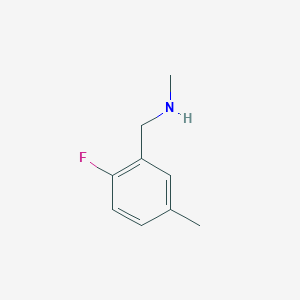

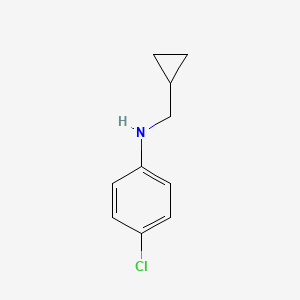

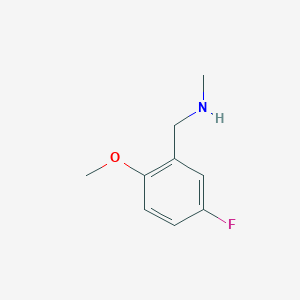

N-(2-Fluoro-5-methylbenzyl)-N-methylamine

Vue d'ensemble

Description

N-(2-Fluoro-5-methylbenzyl)-N-methylamine, also known as FMBA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the aromatic amine class of compounds, which are known for their reactivity and ability to form complexes with other molecules. FMBA is a versatile compound that is used in a range of laboratory experiments, including synthesis, analysis, and drug development. This article will discuss the synthesis method of FMBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Application Summary : “N-(2-Fluoro-5-methylbenzyl)-N-methylamine” could potentially be used as a ligand in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Results or Outcomes : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Safety Evaluation in GalNAc-siRNA Conjugates

- Scientific Field : Biochemistry

- Application Summary : “N-(2-Fluoro-5-methylbenzyl)-N-methylamine” could potentially be used in the design of metabolically stabilized therapeutic GalNAc–siRNAs with favorable potency and prolonged duration of activity allowing for low dose and infrequent dosing .

- Methods of Application : For oligonucleotide therapeutics, chemical modifications of the sugar-phosphate backbone are frequently used to confer drug-like properties . Because 2′-deoxy-2′-fluoro (2′-F) nucleotides are not known to occur naturally, their safety profile was assessed when used in revusiran and ALN-TTRSC02, two short interfering RNAs (siRNAs), of the same sequence but different chemical modification pattern and metabolic stability, conjugated to an N -acetylgalactosamine (GalNAc) ligand for targeted delivery to hepatocytes .

- Results or Outcomes : Exposure to 2′-F-monomer metabolites was low and transient in rats and humans . In vitro, 2′-F-nucleoside 5′-triphosphates were neither inhibitors nor preferred substrates for human polymerases, and no obligate or non-obligate chain termination was observed . Modest effects on cell viability and mitochondrial DNA were observed in vitro in a subset of cell types at high concentrations of 2′-F-nucleosides, typically not attained in vivo . No apparent functional impact on mitochondria and no significant accumulation of 2′-F-monomers were observed after weekly administration of two GalNAc–siRNA conjugates in rats for ∼2 years .

Use in Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : “2-Fluoro-5-methylbenzyl alcohol”, a compound similar to “N-(2-Fluoro-5-methylbenzyl)-N-methylamine”, is used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application can vary greatly depending on the target compound. Generally, “2-Fluoro-5-methylbenzyl alcohol” can be used as a starting material or intermediate in various organic reactions .

- Results or Outcomes : The outcomes of these reactions can also vary greatly, resulting in a wide range of organic compounds .

Use in Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Application Summary : Boron reagents, which could potentially include “N-(2-Fluoro-5-methylbenzyl)-N-methylamine”, are used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Results or Outcomes : The success of Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Use in Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

- Scientific Field : Biochemistry

- Application Summary : “2-Fluoro-5-methylbenzyl alcohol”, a compound similar to “N-(2-Fluoro-5-methylbenzyl)-N-methylamine”, is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors .

- Methods of Application : The specific methods of application can vary greatly depending on the target compound. Generally, “2-Fluoro-5-methylbenzyl alcohol” can be used as a starting material or intermediate in various organic reactions .

- Results or Outcomes : The outcomes of these reactions can also vary greatly, resulting in a wide range of organic compounds .

Propriétés

IUPAC Name |

1-(2-fluoro-5-methylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPVWMXZZHHDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluoro-5-methylbenzyl)-N-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

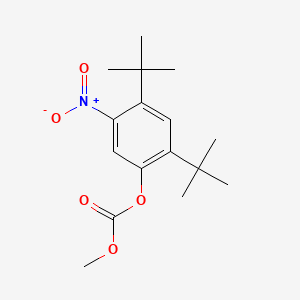

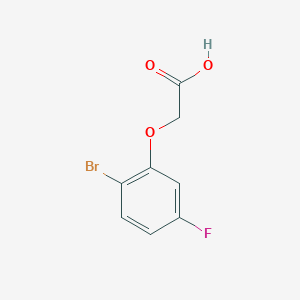

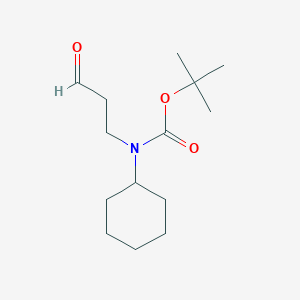

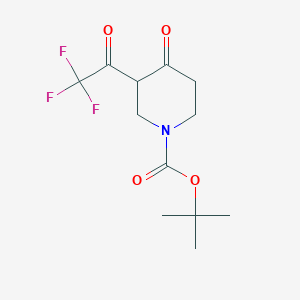

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)

![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)

![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)

![N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394018.png)